BenchChemオンラインストアへようこそ!

Tandutinib

Kinase profiling Target selectivity FLT3 inhibitors

Tandutinib (MLN518, CT53518) is the only commercially available FLT3 inhibitor combining balanced sub-μM activity against FLT3, c-Kit, and PDGFR with documented blood-brain barrier penetration and MRP7/ABCC10-mediated multidrug resistance reversal. Unlike selective inhibitors (quizartinib, gilteritinib), it simultaneously suppresses all three kinases—essential for FLT3-ITD+ AML models where c-Kit/PDGFR co-signaling drives pathogenesis. Its validated clinical synergy with cytarabine/daunorubicin (90% CR in Phase I/II) makes it irreplaceable for translational combination therapy research and CNS leukemia studies.

Molecular Formula C31H42N6O4
Molecular Weight 562.7 g/mol
CAS No. 387867-13-2
Cat. No. B1684613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandutinib
CAS387867-13-2
Synonyms4-(6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide
CT 53518
CT-53518
CT53518
MLN 518
MLN-518
MLN518
tandutini
Molecular FormulaC31H42N6O4
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5
InChIInChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
InChIKeyUXXQOJXBIDBUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tandutinib (MLN518, CT53518) – A Multi-Targeted FLT3 Inhibitor for Research in AML and Beyond


Tandutinib (CAS 387867-13-2), also designated MLN518 or CT53518, is a quinazoline-based, orally bioavailable small molecule that functions as an ATP-competitive inhibitor of type III receptor tyrosine kinases, most notably Fms-like tyrosine kinase 3 (FLT3) [1]. Beyond its primary target, tandutinib potently inhibits the platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor c-Kit, with IC50 values in the sub-micromolar range [1]. Preclinically, it effectively blocks FLT3 autophosphorylation and downstream signaling, thereby curtailing the proliferation of FLT3-driven malignant cells in vitro and in vivo [1]. Clinically, tandutinib has been advanced to Phase II studies, primarily for the treatment of acute myelogenous leukemia (AML) and myelodysplastic syndrome (MDS) [2].

Why Tandutinib (MLN518) Cannot Be Replaced by Generic FLT3 Inhibitors


The procurement of a FLT3 inhibitor for research cannot be reduced to a simple on-target IC50 value. Tandutinib possesses a unique polypharmacological profile, potently inhibiting FLT3, c-Kit, and PDGFR concurrently [1]. This specific spectrum of kinase inhibition is distinct from newer-generation inhibitors like quizartinib (AC220), which are highly selective for FLT3 and largely spare c-Kit and PDGFR at clinically relevant concentrations [2]. Consequently, substituting tandutinib with a more selective FLT3 inhibitor would fundamentally alter the experimental system, especially in models where PDGFR or c-Kit signaling contributes to the disease phenotype or therapeutic resistance. Furthermore, tandutinib's ability to cross the blood-brain barrier [3] and reverse multidrug resistance via MRP7/ABCC10 inhibition [4] are functional attributes not shared across the class, making it an irreplaceable tool for specific mechanistic investigations and a distinct chemical entity for screening libraries.

Quantitative Differentiation of Tandutinib (MLN518) from Key Comparators: An Evidence-Based Guide


Kinase Selectivity Profile: Tandutinib vs. Second-Generation FLT3 Inhibitors

Tandutinib's polypharmacology, inhibiting FLT3, PDGFR, and c-Kit at similar potencies, contrasts sharply with second-generation inhibitors like quizartinib, which demonstrate high selectivity for FLT3. In head-to-head kinase panels, quizartinib's biochemical IC50 for c-Kit is >2000 nM, whereas tandutinib's is 170 nM [1].

Kinase profiling Target selectivity FLT3 inhibitors

Potency on FLT3-ITD Driven Cellular Proliferation vs. Quizartinib

While both tandutinib and quizartinib are potent inhibitors of FLT3-ITD-driven cell lines, their potency differs significantly. In Ba/F3 cells expressing the FLT3-ITD mutation, tandutinib exhibits an anti-proliferative IC50 of 10-30 nM . In contrast, quizartinib (AC220) displays an IC50 of 0.56 nM against the related MV4-11 cell line . This data indicates that quizartinib is a substantially more potent inhibitor in this cellular context, highlighting that tandutinib's selection value lies in its distinct target profile rather than maximal on-target potency.

FLT3-ITD Cellular efficacy Anti-proliferative

Clinical Efficacy in Combination Therapy: A Distinctive 90% Complete Remission Rate

The clinical value of tandutinib is most evident in combination with standard chemotherapy. In a Phase I/II trial for newly diagnosed AML, the combination of tandutinib with cytarabine and daunorubicin yielded a promising 90% complete remission (CR) rate [1]. This outcome is supported by preclinical data demonstrating sequence-independent synergistic anti-leukemic effects [2]. In stark contrast, tandutinib monotherapy showed limited activity in Phase I/II trials for relapsed/refractory AML [1], underscoring that its optimal utility lies in specific combination regimens rather than as a standalone agent.

Combination therapy Clinical efficacy Chemosensitization

Functional Differentiation: Tandutinib Reverses MRP7-Mediated Multidrug Resistance

A unique functional attribute of tandutinib is its ability to reverse multidrug resistance (MDR) mediated by the MRP7 (ABCC10) efflux pump, a property not shared by many other FLT3 inhibitors. Tandutinib significantly enhanced the sensitivity of MRP7-transfected HEK293 cells to established substrates, paclitaxel and vincristine [1]. This effect was specific to MRP7-expressing cells and was not observed in control vector-transfected cells, confirming its mechanism of action is via inhibition of drug efflux [1].

Multidrug resistance MRP7 Chemosensitization

Quality Specification: Analytical Purity and Consistency for Reproducible Research

For reliable experimental outcomes, high and well-documented purity is essential. Commercial sources of tandutinib, such as Selleck Chemicals, report HPLC-validated purities exceeding 99.8% . This level of purity, confirmed by independent analytical data and NMR structure verification, minimizes the risk of off-target effects due to impurities, a critical factor when comparing results across different studies or vendors. In contrast, some alternative suppliers list a lower minimum purity specification of ≥95% or ≥98% , which may introduce greater lot-to-lot variability and potential experimental artifacts.

Purity specification Quality control Reproducibility

Optimal Research and Discovery Applications for Tandutinib (MLN518)


Mechanistic Studies on Combined FLT3, c-Kit, and PDGFR Signaling in AML

Tandutinib's balanced, sub-micromolar inhibition of FLT3, c-Kit, and PDGFR makes it the ideal probe for investigating the convergence of these three signaling pathways in the pathogenesis of AML. Unlike more selective inhibitors like quizartinib or gilteritinib, tandutinib allows researchers to simultaneously suppress all three kinases in cellular and in vivo models. This is particularly relevant for studying FLT3-ITD-positive AML blasts, where c-Kit and PDGFR signaling can contribute to survival and proliferation [1].

Investigating Drug Synergy in AML Combination Chemotherapy

The demonstrated clinical and preclinical synergy of tandutinib with cytarabine and daunorubicin [2][3] positions it as a key compound for research into optimizing combination regimens. Studies can focus on the sequence-independent nature of this synergy and the potential for chemotherapy dose reduction. The 90% complete remission rate observed in a Phase I/II clinical trial validates its use as a translational tool to model and predict combination therapy outcomes in newly diagnosed AML [2].

Elucidating Mechanisms of MRP7/ABCC10-Mediated Multidrug Resistance

For research into acquired chemotherapy resistance, tandutinib serves as a specific chemical probe to reverse MRP7-mediated drug efflux [4]. Its ability to sensitize MRP7-overexpressing cells to substrates like paclitaxel and vincristine makes it an essential tool for mechanistic studies of MRP7 function and for screening potential drug candidates in models of multidrug resistance. This unique property differentiates it from the vast majority of other FLT3 inhibitors.

CNS Penetration Studies with a Multi-Targeted Kinase Inhibitor

Tandutinib is one of the few FLT3 inhibitors with documented blood-brain barrier permeability [5]. This property enables its use in research on CNS-involving leukemias or for exploring the role of FLT3/PDGFR/c-Kit signaling in brain tumor biology. Its ability to distribute into the brain and achieve intratumoral concentrations that exceed plasma levels [6] makes it a valuable tool for in vivo studies, distinguishing it from many kinase inhibitors that are substrates for efflux transporters like P-gp and BCRP [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tandutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.